molecular formula C12H10N2O B15366754 3-methoxy-9H-pyrido[3,4-b]indole

3-methoxy-9H-pyrido[3,4-b]indole

Cat. No.: B15366754
M. Wt: 198.22 g/mol
InChI Key: UFGGNIMGPVLCJZ-UHFFFAOYSA-N
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Description

Overview of the Pyrido[3,4-b]indole (β-Carboline) Scaffold in Chemical Biology

The pyrido[3,4-b]indole scaffold, commonly known as β-carboline, is a tricyclic aromatic compound composed of a pyridine (B92270) ring fused to an indole (B1671886) moiety. wikipedia.orgnih.gov This structural motif is a key pharmacophore found in a wide array of natural alkaloids and has been a focal point for synthetic chemists due to its versatile biological activities. nih.govresearchgate.net The planarity of the β-carboline ring system allows it to intercalate into DNA, and its derivatives have been shown to interact with various enzymes and receptors. researchgate.net The indole component of the scaffold is itself a "privileged structure" in drug discovery, known for its ability to bind to a multitude of biological targets. nih.gov The inherent chemical properties of the β-carboline nucleus, including its potential for substitution at various positions, make it a valuable template for the design and synthesis of new chemical entities with tailored biological functions. nih.govmdpi.com

Historical Context and Relevant Derivatives (excluding clinical applications)

The history of β-carbolines is intertwined with the study of natural products. The parent compound, norharman (9H-pyrido[3,4-b]indole), and its derivatives like harman (B1672943) and harmine (B1663883), were first isolated from plants of the Peganum harmala species. mdpi.comnist.gov These naturally occurring alkaloids have been the subject of extensive chemical research. Over the years, synthetic methodologies have been developed to create a vast library of β-carboline derivatives with diverse substitution patterns. For instance, the introduction of a methoxy (B1213986) group at various positions of the β-carboline ring, such as in 6-methoxy-1-methyl-9H-pyrido[3,4-b]indole and 7-methoxy-1-methyl-9H-pyrido[3,4-b]indole, has been explored to understand structure-activity relationships. nist.gov The synthesis of carboline derivatives has been achieved through various methods, including the Pictet-Spengler reaction and palladium-catalyzed cyclizations. tandfonline.comnih.gov These synthetic efforts have provided access to a wide range of compounds for academic investigation.

Rationale for Dedicated Academic Investigation of 3-methoxy-9H-pyrido[3,4-b]indole

The specific compound, this compound, has garnered academic interest due to its unique substitution pattern. The placement of a methoxy group at the 3-position of the pyridine ring can significantly influence the electronic properties and biological interactions of the molecule compared to other methoxy-substituted isomers. researchgate.net Research into this particular derivative allows for a systematic exploration of how substituent placement on the β-carboline scaffold affects its chemical reactivity and potential as a molecular probe or a building block for more complex molecules. nih.gov The synthesis and characterization of this compound provide valuable data for computational modeling and help to build a more comprehensive understanding of the structure-property relationships within the broader β-carboline class. nih.govresearchgate.net

Scope and Objectives of Research on this compound

The primary objectives of academic research on this compound are centered on its synthesis, characterization, and the exploration of its chemical reactivity. Key areas of investigation include:

Development of efficient synthetic routes: Researchers aim to establish reliable and high-yielding methods for the preparation of this compound. nih.gov

Spectroscopic and structural analysis: Detailed characterization using techniques such as NMR, mass spectrometry, and X-ray crystallography is crucial to confirm the structure and understand its three-dimensional conformation. nih.govresearchgate.net

Investigation of chemical reactions: Studying the reactivity of the compound, for example, its susceptibility to further substitution or modification, provides insights into its chemical behavior and potential for creating new derivatives.

This focused research contributes to the fundamental knowledge of β-carboline chemistry and provides a basis for future explorations of this compound and its analogues in various scientific disciplines.

Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C12H10N2O wikipedia.orgguidechem.com
Molecular Weight 198.22 g/mol wikipedia.orgguidechem.com
CAS Number 91985-82-9 bldpharm.com
Melting Point 214.8–216.0°C (hydrochloride salt) nih.gov
Appearance Off-white solid nih.gov
Solubility Data not widely available for the free base.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

3-methoxy-9H-pyrido[3,4-b]indole

InChI

InChI=1S/C12H10N2O/c1-15-12-6-9-8-4-2-3-5-10(8)14-11(9)7-13-12/h2-7,14H,1H3

InChI Key

UFGGNIMGPVLCJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C2C(=C1)C3=CC=CC=C3N2

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Methoxy 9h Pyrido 3,4 B Indole and Structural Analogues

Established Total Synthesis Approaches to the Pyrido[3,4-b]indole Core

The construction of the fundamental pyrido[3,4-b]indole skeleton can be achieved through several reliable synthetic routes. These methods provide access to the tricyclic core, which can then be further functionalized to yield a variety of derivatives.

The Pictet-Spengler reaction is a cornerstone in the synthesis of β-carbolines. nih.govnih.gov This acid-catalyzed reaction involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone to form a Schiff base, which then undergoes an intramolecular electrophilic substitution to furnish the tetrahydro-β-carboline ring system. Subsequent oxidation or aromatization leads to the fully aromatic pyrido[3,4-b]indole.

A classic example involves the reaction of tryptamine with an appropriate aldehyde. For instance, the condensation of L-tryptophan with various aldehydes in dichloromethane (B109758) at room temperature yields the corresponding tetrahydro-β-carboline derivatives. nih.gov These intermediates can then be oxidized to the desired β-carboline. nih.gov

Numerous variations of the Pictet-Spengler reaction have been developed to improve yields, expand the substrate scope, and control stereochemistry. These include the use of microwave assistance, which can significantly reduce reaction times. nih.gov Additionally, domino reactions incorporating the Pictet-Spengler cyclization have been developed for the efficient construction of complex fused heterocyclic systems. tandfonline.com For example, a one-pot, three-step approach involving a palladium-catalyzed dehydrogenation of benzylic alcohols to generate aldehydes in situ, followed by a Pictet-Spengler cyclization and subsequent aromatization, allows for the rapid synthesis of 1-aryl-β-carbolines in water. researchgate.net

While the Pictet-Spengler reaction is widely used, several other cyclization strategies have been employed for the synthesis of the pyrido[3,4-b]indole core. These alternatives can offer advantages in terms of starting material availability and the introduction of specific substitution patterns.

One such method is the Bischler-Napieralski reaction , which typically involves the cyclization of an N-acyl-β-arylethylamine using a dehydrating agent like phosphorus oxychloride to form a dihydroisoquinoline, which in the case of tryptamine derivatives, leads to a dihydro-β-carboline.

Another approach is the Graebe-Ullmann reaction , which can be used to synthesize carbazoles and can be adapted for β-carboline synthesis.

More modern approaches include metal-catalyzed cross-coupling reactions . For instance, palladium-catalyzed annulation of 2,2'-diiodobiphenyls with alkynes has been utilized in the synthesis of phenanthrenes and can be conceptually applied to the construction of the β-carboline skeleton. nih.gov Furthermore, microwave-assisted electrocyclic cyclization of heterotrienic aci-forms of 3-nitrovinylindoles has been shown to produce the β-carboline motif. nih.gov

Targeted Synthesis of 3-methoxy-9H-pyrido[3,4-b]indole

The specific synthesis of this compound requires careful consideration of precursor design and the regioselective introduction of the methoxy (B1213986) group.

The synthesis of this compound can be approached by utilizing precursors that already contain the required methoxy functionality. For example, a Pictet-Spengler reaction between tryptamine and a methoxy-substituted aldehyde or its equivalent would be a direct route.

While the final target molecule, this compound, is achiral, stereoselective approaches can be important during the synthesis of its tetrahydro-β-carboline precursors, especially if other chiral centers are present or desired in the final molecule. Asymmetric Pictet-Spengler reactions, using chiral catalysts or auxiliaries, have been developed to control the stereochemistry at the C-1 position of the tetrahydro-β-carboline ring.

A key challenge in the synthesis of this compound is the regioselective introduction of the methoxy group at the C-3 position. One strategy involves the synthesis of a 3-substituted β-carbolinone, which can then be converted to the desired methoxy derivative. For instance, a mild and efficient two-step synthesis of 3-substituted β-carbolinone derivatives from 3-substituted β-carbolines has been reported. nih.govdntb.gov.uaresearchgate.net The process involves the N-oxidation of the β-carboline followed by a rearrangement.

A plausible synthetic route could involve the preparation of a 3-hydroxy-9H-pyrido[3,4-b]indole intermediate, which could then be methylated to afford the final product. The synthesis of a related compound, 3-methoxy-9H-pyrido[3,4-b]indol-1(2H)-one, has been achieved from a β-carboline N-oxide derivative. nih.gov This suggests that functionalization at the C-3 position is feasible through manipulation of the pyridine (B92270) ring of the β-carboline core.

Diversification Strategies and Derivatization of the Pyrido[3,4-b]indole Scaffold

The pyrido[3,4-b]indole scaffold is a "privileged structure" in medicinal chemistry, and its diversification allows for the exploration of a wide range of biological activities. beilstein-journals.org Derivatization can be achieved by introducing various substituents at different positions of the tricyclic system.

The C-3 position is a common site for modification. For example, 3-formyl-9H-pyrido[3,4-b]indoles are versatile precursors that can undergo various transformations, such as the Morita-Baylis-Hillman (MBH) reaction, to install diverse functionalities. nih.govbeilstein-journals.org The MBH reaction of 3-formyl-β-carbolines with activated alkenes provides C-3 substituted adducts. beilstein-journals.org

Furthermore, the indole (B1671886) nitrogen (N-9) can be alkylated or acylated to introduce additional diversity. beilstein-journals.org The C-1 position is another key site for modification, often achieved by using different aldehydes in the Pictet-Spengler reaction. nih.gov Palladium-catalyzed cross-coupling reactions can also be employed for the functionalization of the carbocyclic ring of the β-carboline system.

A mild and efficient two-step method for synthesizing 3-substituted β-carbolinone derivatives from 3-substituted β-carbolines has been described. nih.govresearchgate.net This process, which proceeds through a β-carboline N-oxide intermediate, allows for the introduction of various substituents at the C-3 position, which can then be further modified. nih.gov

Interactive Data Table: Synthesis of 3-Substituted 9H-pyrido[3,4-b]indol-1(2H)-one Derivatives

The following table summarizes the synthesis of various 3-substituted 9H-pyrido[3,4-b]indol-1(2H)-one derivatives, which are key intermediates for accessing compounds like this compound. nih.gov

EntryStarting Material (3-Substituted β-carboline)Product (3-Substituted 9H-pyrido[3,4-b]indol-1(2H)-one)Yield (%)
13-Methoxycarbonyl-β-carboline3-Methoxycarbonyl-9H-pyrido[3,4-b]indol-1(2H)-one78
23-Ethoxycarbonyl-β-carboline3-Ethoxycarbonyl-9H-pyrido[3,4-b]indol-1(2H)-one85
33-Hydroxymethyl-β-carboline3-Hydroxymethyl-9H-pyrido[3,4-b]indol-1(2H)-one67
43-Cyano-β-carboline3-Cyano-9H-pyrido[3,4-b]indol-1(2H)-one75
5β-Carboline-3-carbohydrazide9H-pyrido[3,4-b]indol-1(2H)-one-3-carbohydrazide72
63-(N-Methylcarbamoyl)-β-carboline3-(N-Methylcarbamoyl)-9H-pyrido[3,4-b]indol-1(2H)-one82
73-Methoxy-β-carboline 3-Methoxy-9H-pyrido[3,4-b]indol-1(2H)-one 45
83-Ethoxy-β-carboline3-Ethoxy-9H-pyrido[3,4-b]indol-1(2H)-one53

Functionalization at Nitrogen (N-9)

The indole nitrogen (N-9) of the pyrido[3,4-b]indole ring system is a key position for synthetic modification. Its functionalization can significantly impact the molecule's steric and electronic properties, and consequently its biological activity.

Alkylation at the N-9 position is a common strategy. For instance, N-alkylation of harmine (B1663883), a related 7-methoxy-1-methyl-9H-pyrido[3,4-b]indole, is typically achieved by treating the parent β-carboline with a base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF), followed by the addition of an appropriate alkyl halide. This method has been used to synthesize a variety of N-9 substituted analogues bearing different alkyl chains with terminal functional groups like esters and amides.

The reactivity of the β-carboline core can be influenced by the substituent at the N-9 position. In studies involving the Morita–Baylis–Hillman (MBH) reaction of 3-formyl-9H-pyrido[3,4-b]indoles, it was observed that an N-ethyl derivative displayed greater affinity for the carbon-carbon bond-forming transformation compared to the unsubstituted N-9 analogue. beilstein-journals.org In some cases, the N-9 position can participate in reactions, such as Michael additions, when suitable reagents are used. beilstein-journals.org For example, the reaction of 3-formyl-9H-β-carbolines with acrylonitrile (B1666552) can result in both the expected MBH adduct at the formyl group and a Michael addition product at the N-9 nitrogen. beilstein-journals.org

N-9 Substituent Reaction Type Reagents Observations
Alkyl chains (1-5 carbons) with terminal methyl esterN-AlkylationNaH, Alkyl bromidesYields of 40-68% were achieved.
EthylN-Alkylation followed by MBH reaction-Increased reactivity in subsequent C-C bond formation. beilstein-journals.org
Michael adductMichael AdditionAcrylonitrile, DABCOConcurrent reaction at N-9 and C-3 formyl group. beilstein-journals.org
MethylN-Methylation-An N9-methyl group was found to disrupt hydrogen bond interactions in docking studies with MDM2. researchgate.net

Modifications at Peripheral Carbon Positions (C-1, C-6)

Functionalization at the C-1 and C-6 positions of the pyrido[3,4-b]indole nucleus is critical for developing analogues with diverse pharmacological profiles.

The introduction of substituents at C-1 often involves condensation reactions. The Pictet-Spengler reaction, a classic method for β-carboline synthesis, allows for the incorporation of a variety of groups at C-1 by reacting a tryptamine derivative with an appropriate aldehyde. This has been utilized to introduce aryl and heteroaryl groups at this position. researchgate.net For example, 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole has been synthesized and shown to possess potent antiproliferative activity. researchgate.net

Modification at the C-6 position of the indole ring often requires electrophilic substitution reactions on a pre-formed pyridoindole core or the use of a pre-functionalized tryptamine in a Pictet-Spengler reaction. For instance, nitration of 1-methyl-9H-pyrido[3,4-b]indole can be directed to the 6-position under controlled conditions, with the resulting nitro group serving as a handle for further transformations, such as conversion to a cyano group.

The combination of substituents at both C-1 and C-6 has been a key strategy in medicinal chemistry. Research has shown that the combination of a 1-naphthyl group at C-1 and a methoxy group at C-6 results in compounds with significant broad-spectrum anticancer activity. researchgate.net

Position Modification Synthetic Method Reagents Example Product
C-1Aryl substitutionPictet-Spengler ReactionTryptamine, Aryl aldehyde1-Naphthyl-6-methoxy-9H-pyrido[3,4-b]indole researchgate.net
C-6NitrationElectrophilic NitrationHNO₃, H₂SO₄6-Nitro-1-methyl-9H-pyrido[3,4-b]indole
C-6CyanationSubstitution of nitro groupCuCN or TMSCN6-Cyano-1-methyl-9H-pyrido[3,4-b]indole

Application of Modern Synthetic Techniques (e.g., Microwave-Assisted Synthesis, C-H Activation)

Modern synthetic methodologies have been increasingly applied to the synthesis of pyrido[3,4-b]indole derivatives, offering advantages in terms of efficiency, atom economy, and the ability to access novel chemical space.

Microwave-Assisted Synthesis:

Microwave irradiation has been effectively used to accelerate the synthesis of pyrido[3,4-b]indole derivatives. One-pot microwave-assisted coupling conditions have been employed for the selective introduction of aryl/heteroaryl groups at various positions of the β-carboline core. researchgate.net This technique significantly reduces reaction times and can improve yields compared to conventional heating methods. For example, microwave-assisted synthesis has been applied to produce various heterocyclic systems, demonstrating its broad applicability. nih.govnih.gov The synthesis of N,N-dimethylacetimidamide derivatives and their subsequent conversion to thieno[3,2-d]pyrimidin-4-amines were successfully carried out using microwave heating. nih.gov

C-H Activation:

Direct C-H activation has emerged as a powerful tool for the functionalization of heterocyclic compounds, including indoles. beilstein-journals.org This approach avoids the need for pre-functionalized starting materials, thus improving step- and atom-economy. While direct C-H activation on the this compound itself is not extensively documented, the principles have been established on the parent indole scaffold. Directing groups at various positions on the indole ring can guide transition metals, such as palladium or rhodium, to selectively activate and functionalize specific C-H bonds at positions like C-2, C-4, C-5, C-6, and C-7. beilstein-journals.org This strategy holds significant promise for the future synthesis of complex pyrido[3,4-b]indole analogues.

Other Modern Techniques:

Transition metal-catalyzed cyclotrimerization reactions, using catalysts based on Rh(I) and Pd(0), have been developed for the synthesis of annulated pyrido[3,4-b]indoles. nih.gov These methods allow for the construction of complex, multi-fused ring systems in good yields. Furthermore, Indium(III)-catalyzed intramolecular cyclization of homopropargyl azides presents another modern approach to synthesizing related indole-containing heterocycles like pyrroles and benzo[g]indoles. nih.govacs.org

Technique Application Key Features
Microwave-Assisted SynthesisOne-pot coupling reactions for C-1 and C-6 substitution researchgate.netReduced reaction times, improved yields. nih.gov
C-H ActivationRegioselective functionalization of the indole core beilstein-journals.orgHigh atom and step economy, avoids pre-functionalization. beilstein-journals.org
Metal-Catalyzed CyclotrimerizationSynthesis of annulated pyrido[3,4-b]indolesFormation of complex fused-ring systems.
Indium(III)-CatalysisSynthesis of indole-based heterocycles nih.govacs.orgAtom-economical intramolecular cyclizations. nih.govacs.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Methoxy 9h Pyrido 3,4 B Indole Derivatives

Impact of the C-3 Methoxy (B1213986) Substituent on Biological Activity and Molecular Interactions

The methoxy group at the C-3 position of the pyrido[3,4-b]indole scaffold, which corresponds to the 7-methoxy group in the harmine (B1663883) nomenclature, plays a significant role in its biological activity, particularly as an inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). This enzyme is a key regulator in various cellular processes, and its inhibition is a promising strategy for treating conditions like diabetes by promoting β-cell proliferation. nih.gov

Docking studies based on the crystal structure of DYRK1A in complex with harmine analogs have revealed that the C-3 methoxy group is situated in a region where modifications can significantly impact binding affinity. nih.gov While some substitutions at this position are tolerated, the introduction of bulky or charged groups can be detrimental. For instance, analogs with carboxylic acid or protonated amine substituents at this position exhibit diminished DYRK1A inhibition due to unfavorable electrostatic interactions within the binding pocket. nih.gov

Furthermore, research into the antiparasitic and antitumor activities of harmine derivatives has highlighted the importance of the C-3 position. researchgate.net While modifications at other positions are more directly correlated with antitumor effects, alterations at the C-3 position, such as the introduction of a formate (B1220265) ester substituent, have been shown to reduce neurotoxicity, a significant side effect of harmine. nih.govresearchgate.net

The following table summarizes the effects of various substituents at the C-3 position on the biological activity of 3-methoxy-9H-pyrido[3,4-b]indole derivatives.

Substituent at C-3 Effect on Biological Activity Reference
Methoxy (Harmine)Potent DYRK1A inhibition, induction of β-cell proliferation. nih.gov
Formate EsterReduced neurotoxicity while retaining some antitumor activity. nih.govresearchgate.net
Carboxylic Acid/AmineDetrimental to DYRK1A binding due to unfavorable electrostatics. nih.gov
Alkyl EthersVariable impact on DYRK1A inhibition depending on chain length. nih.gov

Role of Substituents at the Indole (B1671886) Nitrogen (N-9) on Molecular Recognition

The indole nitrogen (N-9) of the this compound scaffold is a critical site for molecular recognition and has been a key target for structural modifications to enhance therapeutic properties. The hydrogen atom at the N-9 position can act as a hydrogen bond donor, a crucial interaction for binding to various biological targets.

Studies have shown that substitution at the N-9 position can significantly influence the antitumor activity of these compounds. For example, the introduction of short-chain alkyl or aryl substituents at N-9 has been found to enhance antitumor activity. nih.govresearchgate.net This enhancement is partly attributed to an increased affinity for DNA, leading to more effective inhibition of topoisomerase I, a key enzyme in DNA replication and a target for many anticancer drugs. researchgate.net Specifically, methyl or phenylpropyl groups at this position have been shown to be important for anticancer efficacy. researchgate.net

Conversely, methylation of the N-9 position can disrupt crucial binding interactions. In the context of MDM2 inhibition, an N9-methyl group was found to disrupt hydrogen bond interactions involving the N9 hydrogen, leading to reduced binding affinity. nih.govresearchgate.net This highlights the specific nature of ligand-receptor interactions and how a seemingly minor modification can have a profound impact on biological activity.

The table below illustrates the influence of substituents at the N-9 position on the molecular recognition and activity of this compound derivatives.

Substituent at N-9 Impact on Molecular Recognition and Activity Reference
Hydrogen (unsubstituted)Acts as a hydrogen bond donor, crucial for binding to targets like MDM2. nih.govresearchgate.net
Short-chain alkyl (e.g., methyl)Can enhance antitumor activity and DNA binding affinity. nih.govresearchgate.netresearchgate.net However, it can also disrupt H-bond interactions with certain targets. nih.govresearchgate.net nih.govresearchgate.netresearchgate.netnih.govresearchgate.net
PhenylpropylImportant for enhancing anticancer efficacy. researchgate.net
BenzylCan increase antitumor activity while reducing toxicity. nih.gov

Influence of Substituents at the C-1 Position on Pharmacological Profiles

The C-1 position of the this compound ring system is another key site for chemical modification that profoundly influences the pharmacological profile of its derivatives. A wide range of substituents, from simple alkyl groups to complex aryl and heteroaryl moieties, have been introduced at this position to explore their effects on various biological activities, most notably anticancer and antifilarial properties.

In the realm of anticancer research, the nature of the substituent at C-1 is a major determinant of potency and spectrum of activity. For instance, the introduction of a 1-naphthyl group at C-1, in combination with a methoxy group at the C-6 position, resulted in a compound with potent, broad-spectrum anticancer activity, with IC50 values in the nanomolar range against breast, colon, melanoma, and pancreatic cancer cell lines. nih.govresearchgate.netnih.govlongdom.org In contrast, substituting a simple phenyl ring at the C-1 position led to a drastic decrease in activity. longdom.org This highlights the importance of the size, shape, and electronic properties of the C-1 substituent for effective interaction with the target, which in this case was proposed to be MDM2. nih.gov

The antifilarial activity of 1,3-disubstituted-9H-pyrido[3,4-b]indoles has also been shown to be highly dependent on the C-1 substituent. The presence of an aryl substituent at this position was found to be crucial for enhancing antifilarial activity. nih.gov Specifically, a methyl 1-(4-methylphenyl) derivative exhibited the highest adulticidal activity against Acanthoeilonema viteae. nih.gov

The following table provides a summary of the influence of various C-1 substituents on the pharmacological profiles of this compound derivatives.

Substituent at C-1 Observed Pharmacological Profile Reference
1-NaphthylPotent, broad-spectrum anticancer activity. nih.govresearchgate.netnih.govlongdom.org
PhenylDrastically decreased anticancer activity compared to 1-naphthyl. longdom.org
4-PhenylpyridineLow inhibitory activity against pancreatic cancer cell lines, but good activity against HCT116 colon cancer cells. longdom.org
4-MethylphenylHigh adulticidal antifilarial activity. nih.gov
4-Chlorophenyl (in tetrahydro-β-carboline)High microfilaricidal action. nih.gov
MethylInteracts with specific residues in the active site of MMP3. nih.gov

Conformational Analysis and Ligand-Receptor Interaction Hypotheses

The three-dimensional conformation of this compound derivatives and their interactions with biological targets are fundamental to understanding their mechanism of action. Computational docking and molecular modeling have been instrumental in developing hypotheses about how these ligands bind to their receptors.

For instance, in the context of DYRK1A inhibition, docking studies have provided insights into the binding mode of harmine and its analogs. These studies suggest that the pyrido[3,4-b]indole scaffold makes key hydrogen bonding interactions with the hinge region of the kinase domain. nih.gov The conformation of substituents at various positions can either enhance or disrupt these interactions. For example, longer, more flexible side chains at the C-7 (C-3 in pyridoindole nomenclature) position can lead to a loss of activity due to entropic effects and steric hindrance that diminish interactions with key residues like Leu 241. nih.gov

In the case of anticancer activity targeting the MDM2-p53 interaction, docking studies have proposed a detailed binding hypothesis. The 6-methoxy group (C-3 in pyridoindole nomenclature) is suggested to form a hydrogen bond with Tyr106 of MDM2. The C1-naphthyl group engages in favorable pi-pi stacking interactions with Tyr100 and His96, as well as hydrophobic interactions with Leu54 and Ile99. nih.govlongdom.org The N9-hydrogen is also believed to form a crucial hydrogen bond, and its methylation disrupts this interaction. nih.gov

These ligand-receptor interaction hypotheses, derived from conformational analysis and docking, are essential for the rational design of new, more potent, and selective inhibitors.

Target Receptor Key Ligand-Receptor Interactions Reference
DYRK1AHydrogen bonding with the kinase hinge region. Hydrophobic interactions in a cleft formed by Ile165 and Met240. nih.gov
MDM2Hydrogen bond between the 6-methoxy group and Tyr106. Pi-pi stacking of the C1-naphthyl group with Tyr100 and His96. Hydrophobic interactions with Val93, Leu54, and Ile99. Hydrogen bond from the N9-hydrogen. nih.govlongdom.org
DNAIntercalation of the planar tricyclic ring system between base pairs. Substituents at N-9 can enhance this affinity. researchgate.net
MMP3The N2 atom of the pyridine (B92270) ring binds to the Zn2+ ion at the active site. The C1-methyl group interacts with His205 and His211. The phenyl ring interacts with Val163. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Pharmacophore Generation

Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore generation are powerful computational tools used to correlate the chemical structure of compounds with their biological activity. These methods have been applied to this compound derivatives to understand the key structural features required for their activity and to predict the potency of new, untested analogs.

For a series of pyrido[3,4-b]indole derivatives with antiproliferative activity against various cancer cell lines, 3D-QSAR studies have been conducted. researchgate.netnih.gov One such study, using the PHASE (Pharmacophore Alignment and Scoring Engine) program, generated a four-point pharmacophore model for activity against the HCT116 colon cancer cell line. This model consisted of one hydrogen bond donor (D) and three aromatic ring (R) features. researchgate.netnih.gov The resulting 3D-QSAR model showed a good correlation between the predicted and experimental activities, with a training set R² of 0.683 and an external test set predictive r² of 0.562. researchgate.netnih.gov

These models provide valuable insights into the structural requirements for activity. For example, the pharmacophore modeling identified an electron-deficient 3-pyridine at the N1 of a hydrazine (B178648) substituent as an important feature, acting as an electron-withdrawing group that enhances interactions with the enzyme active site. researchgate.net Additionally, an electronegative fluorinated phenyl ring at the C4 of a thiazole (B1198619) substituent was found to enhance blood-brain barrier permeability and selectivity for MAO-B. researchgate.net

The generation of QSAR models and pharmacophores serves as a guide for the design of new lead compounds with improved potency and selectivity. By identifying the key molecular features responsible for biological activity, these computational approaches can streamline the drug discovery process.

QSAR/Pharmacophore Study Key Findings Reference
3D-QSAR for antiproliferative activity (HCT116 cells)A four-point pharmacophore model (DHRR) was developed. The model showed good predictive ability for the training and test sets. researchgate.netnih.gov
Pharmacophore modeling for antiproliferative activityIdentified an electron-deficient 3-pyridine and an electronegative fluorinated phenyl ring as important features. researchgate.net

Mechanistic Investigations of 3 Methoxy 9h Pyrido 3,4 B Indole at the Molecular and Cellular Level

Elucidation of Specific Molecular Target Interactions

The biological activities of 3-methoxy-9H-pyrido[3,4-b]indole and related β-carbolines stem from their ability to engage with a variety of molecular targets, including proteins and nucleic acids. These interactions are fundamental to their observed cellular effects.

A significant area of investigation for pyrido[3,4-b]indole derivatives has been their interaction with the Mouse Double Minute 2 (MDM2) protein, a critical negative regulator of the p53 tumor suppressor. nih.govmdpi.com Disrupting the MDM2-p53 interaction is a key strategy in cancer therapy to reactivate p53 function. mdpi.com

Through high-throughput virtual screening and structure-based drug design, a derivative of this compound, known as SP-141 (6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole) , was identified as a potent and specific MDM2 inhibitor. nih.govnih.gov SP-141 binds directly to the MDM2 protein, which leads to the inhibition of MDM2 expression and promotes its autoubiquitination and subsequent degradation by the proteasome. nih.govnih.govxcessbio.com This action effectively removes the inhibitory effect of MDM2 on p53, and notably, this activity is observed in cancer cell lines regardless of their p53 status. nih.gov

Structure-activity relationship (SAR) studies have shown that the combination of a methoxy (B1213986) group at the C6 position and a 1-naphthyl group at the C1 position of the pyrido[3,4-b]indole scaffold results in the highest potency. nih.gov Molecular docking studies suggest that this efficacy is due to specific interactions within the p53 binding pocket of MDM2, including:

A hydrogen bond between the 6-methoxy group and the Tyr106 residue of MDM2. nih.gov

Pi-pi stacking interactions with Tyr100 and His96. nih.gov

Hydrophobic interactions with Leu54, Val93, and Ile99. nih.gov

These interactions mimic the binding of the critical p53 residues Phe19, Trp23, and Leu26, effectively blocking the protein-protein interaction. The discovery of this class of pyrido[b]indole derivatives represents a significant advancement in the development of novel anticancer agents targeting the MDM2 pathway. nih.govnih.gov

CompoundTarget ProteinKey InteractionsOutcome
SP-141 (6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole)MDM2H-bond with Tyr106; Pi-pi stacking with Tyr100, His96; Hydrophobic interactions with Leu54, Val93, Ile99 nih.govInhibition of MDM2 expression; MDM2 autoubiquitination and degradation nih.govnih.gov

The β-carboline scaffold, the core of this compound, is known to interact with and inhibit key metabolic enzymes.

Monoamine Oxidase (MAO) Inhibition: β-carboline alkaloids are well-documented inhibitors of monoamine oxidases (MAO), enzymes crucial for the degradation of monoamine neurotransmitters. wikipedia.orgpsychonautwiki.orgHarmine (B1663883) , a closely related compound (7-methoxy-1-methyl-9H-pyrido[3,4-b]indole), is a potent, selective, and reversible inhibitor of MAO-A (RIMA). wikipedia.orgwikipedia.org Its dihydro-derivative, harmaline (B1672942) , also acts as a transient and selective MAO-A inhibitor. wikipedia.orgnih.gov This selective inhibition of MAO-A prevents the breakdown of neurotransmitters like serotonin (B10506) and norepinephrine. wikipedia.orgpsychonautwiki.org The inhibition is reversible, meaning the compound binds temporarily to the enzyme's active site. psychonautwiki.org The high selectivity for MAO-A over MAO-B is a characteristic feature of these alkaloids. wikipedia.org

CompoundTarget EnzymeInhibition TypeSelectivity
Harmine MAO-AReversible, Competitive wikipedia.orgHigh for MAO-A over MAO-B wikipedia.org
Harmaline MAO-AReversible, Competitive wikipedia.orgnih.govHigh for MAO-A over MAO-B nih.gov
Norharman MAO-ACompetitive-

Cytochrome P450 (CYP) Inhibition: The parent compound, norharman (9H-pyrido[3,4-b]indole) , is a known inhibitor of several cytochrome P450 enzymes. nih.govnih.govwikipedia.org It acts as a high-affinity ligand for steroidogenic P450s like CYP11 and CYP17, competitively inhibiting progesterone (B1679170) binding to CYP17. nih.gov Norharman also inhibits microsomal CYP-related activities, particularly CYP1A-related activities, in a noncompetitive manner. nih.gov The mechanism involves the inhibition of oxygen binding to the CYP heme group. nih.gov

Metabolic studies show that norharman and harman (B1672943) are themselves substrates for various CYP isoforms. The primary enzymes responsible for their oxidative metabolism are CYP1A2 and CYP1A1, with minor contributions from CYP2D6, CYP2C19, and CYP2E1. nih.gov This dual role as both substrate and inhibitor for the same enzymes, particularly CYP1A2/1A1, is a key aspect of their biological and toxicological profiles. nih.gov

CompoundTarget Enzyme(s)Inhibition Mechanism
Norharman CYP11, CYP17Competitive inhibitor of progesterone binding nih.gov
Norharman CYP1A enzymesNoncompetitive; inhibits O₂ binding to heme nih.gov
Harman/Norharman CYP1A1, CYP1A2, CYP2D6, CYP2C19, CYP2E1Act as substrates and ligands nih.gov

The β-carboline framework allows these molecules to bind to various receptors in the central nervous system, though often with modest affinity. A large series of β-carbolines demonstrated binding capability at 5-HT₂A serotonin receptors. nih.gov The affinity is highly dependent on the specific substituents on the ring system and the degree of saturation. nih.gov In contrast, these compounds generally show little to no affinity for 5-HT₁A serotonin receptors and dopamine (B1211576) D₂ receptors. nih.gov

Further studies on a library of 1-aryl-β-carbolines revealed the most potent activity against the 5-HT₂B and 5-HT₂C receptor subtypes. acs.org Some derivatives also exhibit binding to other receptors, such as the 5-HT₇ receptor and the μ-opioid receptor. acs.org Additionally, β-carbolines are known to interact with the benzodiazepine (B76468) site of the GABA-A receptor. nih.gov The parent compound, β-carboline (norharman), is also known to interact with imidazoline (B1206853) receptors. wikipedia.org

Receptor ClassBinding Affinity/Activity of β-CarbolinesReference
Serotonin (5-HT) Modest affinity for 5-HT₂A; Potent activity at 5-HT₂B/5-HT₂C for some derivatives; Little affinity for 5-HT₁A. nih.govacs.org
Dopamine (D₂) Little to no affinity. nih.gov
GABA-A Interaction with the benzodiazepine binding site. nih.gov
Imidazoline Interaction noted for norharman. wikipedia.org

A primary mechanism of action for the antitumor effects of β-carboline alkaloids is their interaction with DNA. nih.govresearchgate.netHarmine and its derivatives show a remarkable capacity to intercalate into the DNA double helix. nih.govnih.gov This intercalation is a key driving force behind their antiproliferative activity. nih.gov

Spectroscopic and microcalorimetry studies have confirmed that harmine and the related compound harmaline bind to calf thymus DNA via an intercalation mechanism. pku.edu.cnspandidos-publications.com The process is characterized by a hypochromic and bathochromic shift in UV-visible spectroscopy, indicating a close association with the DNA base pairs. spandidos-publications.com Molecular simulations and experimental data suggest that harmine preferentially binds to DNA regions rich in adenine-thymine (A-T) pairs. spandidos-publications.com

This DNA binding has significant downstream consequences. Harmine and its derivatives are effective inhibitors of Topoisomerase I, an enzyme essential for relaxing DNA supercoiling during replication and transcription. nih.gov By stabilizing the Topoisomerase I-DNA cleavage complex, these compounds lead to DNA strand breaks. nih.govresearchgate.net Interestingly, they show significant activity against Topoisomerase I but have no effect on Topoisomerase II. nih.gov The parent compound, norharman, also exhibits DNA intercalation and Topoisomerase I inhibitory activity. nih.gov The ability of these compounds to act as both DNA intercalators and Topoisomerase I inhibitors is strongly correlated with their cytotoxic and antitumor activities. nih.gov

Pre Clinical Biological and Pharmacological Activities of 3 Methoxy 9h Pyrido 3,4 B Indole in in Vitro and in Vivo Model Systems

Antineoplastic Activity

The potential of 3-methoxy-9H-pyrido[3,4-b]indole derivatives as anticancer agents has been explored through their effects on cancer cell viability, proliferation, and selectivity.

Cytotoxicity and Antiproliferative Effects in Cancer Cell Lines (e.g., Breast, Pancreatic, Colon, Melanoma)

Research into novel pyrido[3,4-b]indole derivatives has demonstrated their potential as potent anticancer agents across a broad spectrum of human cancer cell lines. A particularly active derivative, 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole, has shown significant cytotoxicity and antiproliferative effects. researchgate.net This compound exhibited potent activity against various cancer cell lines, with IC₅₀ values reaching the nanomolar range for breast, colon, melanoma, and pancreatic cancers. researchgate.net

The antiproliferative activity was evaluated in eight different human cancer cell lines, including those known for their aggressive nature. researchgate.net The most potent activity was observed in the MDA-MB-468 triple-negative breast cancer cell line. A key mechanistic feature identified for this class of compounds is their ability to induce a strong and selective G2/M cell cycle phase arrest in cancer cells. researchgate.net

Antiproliferative Activity of 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole in Human Cancer Cell Lines

Cancer TypeCell LineIC₅₀ (µM)
ColonHCT1160.13
PancreaticHPAC0.29
MIA PaCa-20.20
Panc-10.29
BreastMCF-70.26
MDA-MB-4680.08
MelanomaA3750.23
WM1640.13

Data sourced from Addo et al., 2017.

Antitumor Efficacy in Xenograft or Syngeneic Animal Models (excluding human clinical efficacy)

While in vitro studies have shown promising anticancer activity, detailed in vivo studies on the antitumor efficacy of this compound or its specific derivatives, such as 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole, in xenograft or syngeneic animal models are not extensively reported in the currently available scientific literature. Such studies are crucial for determining the therapeutic potential of these compounds in a whole-organism context.

Selectivity Towards Malignant vs. Non-Malignant Cells

A critical aspect of cancer chemotherapy is the selective targeting of malignant cells over healthy, non-malignant cells. For the novel series of pyrido[3,4-b]indoles, including the 6-methoxy derivatives, there is reported evidence of selectivity towards cancer cells relative to normal cells. researchgate.net However, specific quantitative data, such as comparative IC₅₀ values in malignant versus non-malignant cell lines for this compound or its potent derivatives, are not detailed in the reviewed literature, which limits a conclusive assessment of their therapeutic index.

Neuropharmacological Effects in Animal Models (excluding human CNS effects)

The β-carboline scaffold is known to interact with the central nervous system. The neuropharmacological effects of this compound and its reduced form, 6-methoxy-1,2,3,4-tetrahydro-β-carboline (6-MeO-THβC), have been investigated in animal models.

Modulation of Neurotransmitter Systems and Receptors

Studies on the tetrahydro derivative, 6-MeO-THβC, have shown that it can modulate the serotonergic system. It has been found to increase the brain concentration of the neurotransmitter serotonin (B10506) (5-HT) while decreasing the concentration of its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA). nih.gov This suggests an inhibitory effect on the metabolic pathway of serotonin, potentially through the inhibition of monoamine oxidase A (MAO-A).

Further investigations into the receptor binding profile of methoxy-substituted β-carbolines have been conducted. The fully aromatic 6-methoxy-harman derivative displayed a low affinity for 5-HT₂A receptors. In contrast, none of the tested β-carbolines, including the methoxy (B1213986) derivatives, showed any significant affinity for D₂ dopamine (B1211576) receptors or benzodiazepine (B76468) receptors.

Binding Affinity of Methoxy-β-Carboline Derivatives at Serotonin Receptors

CompoundReceptorKᵢ (nM)
6-methoxy-harman5-HT₂A>10,000
7-methoxy-harman (Harmine)5-HT₂A397
5-methoxy-harman5-HT₂A1340
Harman (B1672943)5-HT₂A268

Behavioral Phenotyping in Rodent Models (e.g., Antidepressant-like, Anxiolytic-like effects)

The behavioral outcomes of administering 6-methoxy-β-carboline derivatives have been explored in rodent models. Specifically, 6-MeO-THβC was investigated for its effects on audiogenic seizures in DBA/2J mice. nih.gov The compound was found to block these seizures, with maximal inhibition observed one hour after administration. nih.gov This anticonvulsant effect is thought to be linked to the compound's ability to facilitate serotonin function. nih.gov

Neuroprotective Potentials in In Vitro and In Vivo Models of Neurological Disorders

The neuroprotective potential of the broader class of β-carboline alkaloids, to which this compound belongs, has been recognized as a promising area of research for neurodegenerative conditions like Parkinson's and Alzheimer's disease. nih.govnih.gov Studies have shown that certain β-carboline derivatives can exhibit neuroprotective effects through various mechanisms, including the inhibition of monoamine oxidase (MAO) and the reduction of oxidative stress. nih.gov For instance, some 3-tetrazolyl-β-carboline derivatives have demonstrated neuroprotective activity against neurotoxin-induced cell death in vitro. nih.gov

However, specific studies focusing exclusively on the neuroprotective effects of this compound in either in vitro or in vivo models of neurological disorders are not extensively available in the current scientific literature. Further research is required to elucidate the specific neuroprotective capabilities of this particular compound.

Antimicrobial and Antiparasitic Activities

The antimicrobial and antiparasitic potential of indole (B1671886) and β-carboline derivatives has been an active area of investigation.

While various indole derivatives have been synthesized and screened for their antibacterial properties, specific data on the antibacterial efficacy of this compound against pathogenic bacteria is not well-documented in the available research. Studies on related compounds, such as certain indole-3-carboxamido-polyamine conjugates, have shown activity against both Gram-positive and Gram-negative bacteria. mdpi.com However, direct evidence for the antibacterial action of this compound is lacking.

Research into the antifungal and antiprotozoal activities of the pyrido[3,4-b]indole scaffold has yielded some promising results for specific derivatives.

Antifungal Activity: A number of indole derivatives have been investigated for their activity against various fungal pathogens. mdpi.comresearchgate.netnih.gov However, specific studies detailing the antifungal properties of this compound are limited.

Antiprotozoal Activity: The antiprotozoal activity of β-carboline derivatives has been explored, with some compounds showing potential against various parasites.

Antileishmanial Activity: Certain 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives have been evaluated for their activity against Leishmania species. mdpi.com Structure-activity relationship studies of these related compounds have suggested that methoxy substitution can influence antileishmanial potency. mdpi.com However, direct studies on the antileishmanial efficacy of this compound are not readily available.

Antifilarial Activity: Substituted 9H-pyrido[3,4-b]indoles have been identified as potential macrofilaricidal agents. nih.gov Research has shown that certain derivatives of this scaffold exhibit activity against filarial worms such as Acanthocheilonema viteae and Litomosoides carinii. nih.gov While these findings highlight the potential of the pyrido[3,4-b]indole core in developing new antifilarial drugs, specific data on the antifilarial activity of this compound is not specified in the reviewed literature.

Anti-inflammatory and Immunomodulatory Investigations

The anti-inflammatory properties of β-carboline alkaloids have been investigated. A study screening a library of natural and synthetic β-carboline and canthinone alkaloids identified several compounds that inhibited the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophage cells. nih.gov The study found that certain β-carboline-type alkaloids suppressed NO production by down-regulating the expression of inducible nitric oxide synthase (iNOS). nih.gov While these findings suggest that the β-carboline scaffold possesses anti-inflammatory potential, specific investigations into the anti-inflammatory and immunomodulatory effects of this compound are not detailed in the available literature.

Antioxidant and Free Radical Scavenging Capabilities

The antioxidant properties of indole derivatives and β-carbolines have been a subject of considerable research. These compounds are known to act as free radical scavengers. nih.govnih.gov

Studies utilizing the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays have demonstrated the antioxidant capacity of various indole compounds. nih.govnih.govresearchgate.netnih.govrsc.org The indole nucleus itself is considered a key structural feature for this activity. researchgate.net

Research on harmane and related β-carboline alkaloids has shown that these compounds can inhibit lipid peroxidation. nih.gov Furthermore, it has been noted that the substitution of a hydroxyl group with a methoxy group can influence the antioxidant activity of these compounds. nih.gov While the broader class of β-carbolines shows antioxidant potential, specific quantitative data from DPPH and ABTS assays for this compound are not extensively reported.

Antioxidant Assay General Findings for β-Carbolines Specific Data for this compound
DPPH Radical ScavengingIndole derivatives show dose-dependent scavenging activity. researchgate.netnih.govrsc.orgNot explicitly reported in the reviewed literature.
ABTS Radical ScavengingIndole compounds, including β-carbolines, act as radical scavengers. nih.govnih.govresearchgate.netNot explicitly reported in the reviewed literature.

Other Investigated Biological Activities (e.g., Cardioprotective)

The diverse biological activities of the pyrido[3,4-b]indole scaffold have led to investigations into other potential therapeutic applications. Notably, some derivatives have been explored for their anticancer properties. For instance, a study on novel 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole derivatives revealed potent broad-spectrum anticancer activity against various human cancer cell lines. researchgate.netnih.govnih.gov

Regarding cardioprotective effects, there is a lack of specific studies investigating the potential of this compound in this area. Further research is necessary to explore this and other potential biological activities of this compound.

Computational Chemistry and in Silico Modeling of 3 Methoxy 9h Pyrido 3,4 B Indole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and reactivity of molecules like 3-methoxy-9H-pyrido[3,4-b]indole. These methods can elucidate key molecular properties that govern its behavior in chemical reactions and biological systems.

The presence of the electron-rich indole (B1671886) nucleus, combined with the methoxy (B1213986) substituent, enhances the reactivity of the molecule. chim.it Methoxy groups are known to activate the indole ring system, influencing its regiochemical behavior in electrophilic substitution reactions. chim.it Theoretical calculations can map the electron density distribution across the molecule, identifying sites susceptible to electrophilic or nucleophilic attack. For instance, in related methoxy-activated indole derivatives, the C3, C7, and N1 positions are often identified as active sites for electrophilic substitution. chim.it

Computational studies on similar heterocyclic systems often employ DFT methods like B3LYP with basis sets such as 6-31G(d,p) to optimize the molecular geometry and calculate electronic properties. epstem.netepstem.net These calculations can determine structural parameters like bond lengths and angles, as well as electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). epstem.net The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) maps, another output of quantum chemical calculations, provide a visual representation of the charge distribution and are useful for predicting sites of intermolecular interactions. epstem.netdocumentsdelivered.com For this compound, the MEP would likely show negative potential around the nitrogen atoms and the oxygen of the methoxy group, indicating their potential to act as hydrogen bond acceptors.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are indispensable computational techniques for predicting and analyzing the binding of a ligand, such as this compound, to a biological target. These methods provide insights into the binding affinity, mode of interaction, and stability of the ligand-protein complex.

Molecular Docking:

Molecular docking studies have been performed on derivatives of 9H-pyrido[3,4-b]indole to explore their potential as inhibitors of various protein targets. For instance, computational modeling indicated that the pyrido[3,4-b]indole class of compounds could bind to MDM2, a significant cancer target. nih.govresearchgate.netnih.gov In one study, the docking of a 6-methoxy-9H-pyrido[3,4-b]indole derivative into the MDM2 binding pocket revealed key interactions. These included a hydrogen bond between the 6-methoxy group and the amino acid residue Tyr106, as well as hydrophobic and pi-pi stacking interactions with other residues like Val93, Tyr100, His96, Leu54, and Ile99. nih.govresearchgate.netnih.gov Such studies highlight the importance of the methoxy group in establishing specific interactions that contribute to binding affinity.

Molecular Dynamics Simulations:

The combination of docking and MD simulations provides a powerful approach to understanding the molecular basis of ligand-target recognition and can guide the design of more potent and selective inhibitors based on the this compound scaffold.

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties via Computational Models

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a crucial step in early-stage drug discovery, allowing for the assessment of a compound's pharmacokinetic profile without the need for extensive experimental work. Various computational models are available to predict these properties for molecules like this compound.

ADME properties are often predicted based on a compound's physicochemical characteristics, such as lipophilicity (LogP), water solubility (LogS), and molecular weight. For instance, a study on indole derivatives predicted LogP values to assess membrane permeability and distribution. nih.gov Generally, a moderate LogP (between 0 and 3) is considered favorable for good oral bioavailability. nih.gov

Computational tools like SwissADME and pkCSM-pharmacokinetics are widely used to predict a range of ADME parameters. nih.gov These tools can estimate properties such as human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes, which are critical for metabolism. nih.gov For example, in a study of related indole derivatives, these web tools were used to predict that the compounds would not inhibit CYP2D6, a key enzyme in drug biotransformation. nih.gov

The predicted ADME properties for a series of trifluoromethoxyphenyl indole carboxamide analogs indicated a favorable profile with good solubility and minimal clearance in human liver microsomes. thesciencein.org While specific predictions for this compound are not detailed in the provided search results, the methodologies are well-established for its in silico evaluation.

Table 1: Representative In Silico ADME Predictions for Indole Derivatives

PropertyPredicted Value RangeSignificance
LogP (Lipophilicity)3.79 to 4.74Influences membrane permeability and distribution. nih.gov
LogS (Water Solubility)-6.28 to -7.34Affects absorption and formulation. nih.gov
Human Intestinal AbsorptionHighIndicates good potential for oral absorption.
Blood-Brain Barrier PermeationVariesDetermines potential for CNS activity.
CYP450 InhibitionTypically low for certain isozymesPredicts potential for drug-drug interactions. nih.gov

Toxicity Prediction (in silico models, not experimental toxicology data)

Computational toxicology provides a valuable means to assess the potential toxicity of chemical compounds early in the drug discovery process, minimizing the need for animal testing. nih.gov In silico models can predict various toxicity endpoints, from mutagenicity to organ-specific toxicity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of computational toxicology. nih.gov These models correlate the chemical structure of a compound with its toxicological activity. For a molecule like this compound, QSAR models could be used to predict its potential for genotoxicity, carcinogenicity, or other adverse effects based on its structural features and physicochemical properties.

Modern computational toxicology also employs machine learning and deep learning algorithms to build predictive models from large datasets of toxicological data. nih.gov These models can identify structural alerts or toxicophores within a molecule that are associated with specific toxicities. The pyrido[3,4-b]indole scaffold itself, being a planar aromatic system, might be flagged by some models for potential DNA intercalation, a mechanism associated with mutagenicity. However, the specific substitutions, such as the 3-methoxy group, would modulate this potential.

Various open-source and commercial software tools are available for toxicity prediction. nih.gov These platforms often provide predictions for multiple endpoints, including Ames mutagenicity, cardiotoxicity (hERG inhibition), and hepatotoxicity. While specific in silico toxicity predictions for this compound are not detailed in the provided results, the established methodologies allow for a comprehensive virtual toxicity assessment. researchgate.net

Virtual Screening and De Novo Design Strategies

Virtual screening and de novo design are powerful computational strategies for discovering and optimizing novel compounds with desired biological activities. These approaches leverage the structural information of a target protein and/or known active ligands.

Virtual Screening:

Virtual screening can be performed in two main ways: ligand-based and structure-based. nih.gov Ligand-based virtual screening (LBVS) uses the known properties of active compounds to identify new molecules with similar characteristics. nih.gov For the this compound scaffold, a pharmacophore model could be developed based on its key structural features and those of other known active β-carbolines. This model could then be used to search large chemical databases for compounds that match the pharmacophoric features. mdpi.com

Structure-based virtual screening (SBVS), on the other hand, utilizes the three-dimensional structure of the target protein to dock and score a library of potential ligands. nih.gov This approach is particularly useful when the binding site of the target is known. For example, a virtual screening campaign could be designed to identify novel pyrido[3,4-b]indole derivatives that bind to a specific enzyme or receptor. mdpi.com

De Novo Design:

De novo design strategies aim to create entirely new molecules that are tailored to fit the binding site of a target protein. arxiv.org These methods often start with a scaffold, such as this compound, and computationally "grow" or add functional groups to optimize its interactions with the target. researchgate.net Reinforcement learning and other artificial intelligence techniques are increasingly being used to guide the de novo design process, allowing for the exploration of a vast chemical space and the optimization of multiple properties simultaneously, including binding affinity, synthetic accessibility, and ADME/Tox profiles. arxiv.org

The this compound core represents a valuable starting point for both virtual screening and de novo design efforts aimed at discovering new therapeutic agents. Its rigid tricyclic structure provides a solid foundation for the rational design of substituents that can fine-tune its biological activity and pharmacokinetic properties.

Biotransformation and Metabolic Fate of 3 Methoxy 9h Pyrido 3,4 B Indole in in Vitro Systems

Identification of Key Metabolic Pathways (e.g., Demethylation, Hydroxylation, Conjugation)

The metabolism of β-carboline alkaloids proceeds through well-established Phase I and Phase II reactions. For 3-methoxy-9H-pyrido[3,4-b]indole, the primary metabolic pathways are expected to be O-demethylation, aromatic hydroxylation, and subsequent conjugation.

O-Demethylation: This is a principal metabolic route for many methoxylated compounds. The methoxy (B1213986) group at the C-3 position is anticipated to be a prime target for enzymatic cleavage, yielding the corresponding phenolic metabolite, 3-hydroxy-9H-pyrido[3,4-b]indole. This pathway is analogous to the O-demethylation of harmine (B1663883) to its active metabolite, harmol (B1672944).

Hydroxylation: This oxidative reaction introduces a hydroxyl group onto the aromatic rings of the β-carboline structure. Studies on norharman and harman (B1672943) reveal that hydroxylation occurs at various positions, with the C-6 and C-3 positions being significant sites. nih.gov Therefore, this compound could undergo hydroxylation at available positions on its benzene (B151609) ring, such as C-6, C-7, or C-8.

Conjugation (Phase II Metabolism): The primary metabolites formed through demethylation and hydroxylation possess functional groups (-OH) that are readily available for conjugation reactions. These Phase II pathways, including glucuronidation and sulfation, increase the water solubility of the metabolites, facilitating their excretion. The phenolic metabolite 3-hydroxy-9H-pyrido[3,4-b]indole would be a key substrate for conjugation by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).

Role of Specific Enzymes in Biotransformation (e.g., Cytochrome P450 Isoforms, UGTs)

The biotransformation of this compound is mediated by specific enzyme superfamilies, primarily Cytochrome P450 (CYP) for Phase I reactions and UGTs for Phase II reactions. nih.gov

Cytochrome P450 (CYP) Isoforms: The CYP superfamily is responsible for the oxidative metabolism of the vast majority of drugs and xenobiotics. nih.gov

O-Demethylation: Based on studies with the related compound harmine, the CYP isoforms CYP2D6, CYP1A2, and CYP2C9 are the major enzymes responsible for O-demethylation. It is highly probable that these same enzymes, particularly the polymorphic CYP2D6, play a crucial role in the demethylation of this compound.

Hydroxylation: Research on norharman and harman has identified CYP1A2 and CYP1A1 as the primary enzymes catalyzing ring hydroxylation, with minor contributions from CYP2D6, CYP2C19, and CYP2E1. nih.gov These enzymes are likely involved in any direct hydroxylation of the this compound molecule.

N-Oxidation: CYP2E1 has been shown to produce N-oxide metabolites of harman and norharman, indicating a potential minor pathway for this compound as well. nih.gov

UDP-Glucuronosyltransferases (UGTs): These enzymes are critical for Phase II metabolism. Following the formation of phenolic metabolites via O-demethylation or hydroxylation, UGTs catalyze the attachment of a glucuronic acid moiety. Several UGT isoforms are known to be involved in the glucuronidation of drug metabolites.

The following table summarizes the probable enzymes involved in the metabolism of this compound, based on data from its structural analogs.

Metabolic ReactionKey Enzymes Involved (Based on Analogs)Resulting Metabolite Type
O-Demethylation CYP2D6, CYP1A2, CYP2C9Phenolic Metabolite (3-hydroxy-9H-pyrido[3,4-b]indole)
Hydroxylation CYP1A2, CYP1A1 (Major); CYP2D6, CYP2C19, CYP2E1 (Minor)Hydroxylated Metabolites
N-Oxidation CYP2E1N-oxide Metabolite
Glucuronidation Various UGT isoforms (e.g., UGT1A family)Glucuronide Conjugates

Characterization of Metabolite Structures and Their Biological Activity

The metabolites of this compound are expected to be structurally similar to those of other β-carbolines, with their biological activity being a key area of interest.

Metabolite Structures:

3-hydroxy-9H-pyrido[3,4-b]indole: The primary Phase I metabolite, formed via O-demethylation.

Hydroxy-3-methoxy-9H-pyrido[3,4-b]indoles: A series of metabolites where a hydroxyl group is added to the benzene ring.

3-hydroxy-9H-pyrido[3,4-b]indole-glucuronide: A major Phase II metabolite, formed by the conjugation of glucuronic acid to the 3-hydroxy metabolite.

Biological Activity of Metabolites: The biological activity of β-carboline metabolites can differ significantly from the parent compound. For instance, studies on harmine metabolites have shown that harmol (the O-demethylated product) retains significant biological activity. Microbial transformation studies of harmine have also yielded metabolites like 6-hydroxy-harmine and harmine-2-oxide, which exhibit notable cytotoxic activity. wjpsonline.com Similarly, derivatives of the parent 9H-pyrido[3,4-b]indole structure have been investigated for neuroprotective and anticancer properties. Therefore, it is plausible that the metabolites of this compound, particularly the 3-hydroxy derivative, could possess their own distinct pharmacological or toxicological profiles.

Metabolic Stability Profiling in Liver Microsomes or Hepatocyte Suspensions

Metabolic stability assays are crucial in drug discovery to predict the in vivo half-life and clearance of a compound. researchgate.net These assays typically involve incubating the compound with liver microsomes (containing Phase I enzymes) or hepatocytes (containing both Phase I and Phase II enzymes) and measuring the decrease in the parent compound's concentration over time.

The stability would be assessed by calculating key parameters:

In Vitro Half-Life (t½): The time required for 50% of the compound to be metabolized. A short half-life (e.g., < 30 minutes) indicates rapid metabolism.

Intrinsic Clearance (CLint): The inherent ability of the liver enzymes to metabolize a drug, independent of blood flow.

Given that O-demethylation is a major metabolic pathway for related methoxylated β-carbolines, it is expected that this compound would be readily cleared in in vitro systems containing human liver microsomes.

Advanced Analytical Methodologies for the Characterization and Detection of 3 Methoxy 9h Pyrido 3,4 B Indole in Research

Spectroscopic Characterization Techniques

Spectroscopy is the cornerstone for elucidating the molecular structure of 3-methoxy-9H-pyrido[3,4-b]indole. By examining the interaction of the molecule with electromagnetic radiation, researchers can map its atomic framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of this compound. It provides detailed information about the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H-NMR spectra reveal the chemical environment of each proton, its multiplicity (splitting pattern), and its integration (number of protons). While specific spectral data for this compound is sparsely detailed in publicly accessible literature, synthesis reports confirm its characterization using this method. The expected spectrum would show distinct signals for the aromatic protons on the indole (B1671886) and pyridine (B92270) rings, a singlet for the methoxy (B1213986) group protons, and a signal for the N-H proton of the indole ring.

¹³C-NMR spectroscopy complements ¹H-NMR by identifying all unique carbon atoms in the molecule, including quaternary carbons. The spectrum for this compound would display characteristic chemical shifts for the carbons in the aromatic rings and the methoxy group.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons. COSY identifies proton-proton couplings within the same spin system, helping to trace the proton network across the pyridoindole skeleton. HSQC correlates each proton with its directly attached carbon atom, allowing for unambiguous assignment of both ¹H and ¹³C signals. These advanced methods are crucial for confirming the specific 3-methoxy substitution pattern and distinguishing it from other isomers.

Mass Spectrometry (MS, HRMS, MS/MS) for Structure Elucidation and Trace Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound, as well as to deduce its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is critical for determining the elemental formula of the compound. For this compound, the molecular formula is C₁₂H₁₀N₂O. HRMS analysis using electrospray ionization (ESI) in positive mode has confirmed this composition. Current time information in Scott County, US.

Table 1: HRMS Data for this compound

Ion Calculated m/z Found m/z
[M+H]⁺ 199.0871 199.0877

Data sourced from synthesis and characterization studies. Current time information in Scott County, US.

Tandem Mass Spectrometry (MS/MS) is used for structural elucidation by fragmenting the parent ion and analyzing the resulting daughter ions. This fragmentation pattern provides a "fingerprint" that helps to confirm the structure and distinguish it from its isomers. The fragmentation of the β-carboline core typically involves characteristic losses that can be diagnostic for the substitution pattern.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy is utilized to identify the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected vibrations include N-H stretching from the indole ring, C-H stretching from the aromatic and methoxy groups, C=C and C=N stretching within the aromatic rings, and C-O stretching from the methoxy ether linkage.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the conjugated π-system of the pyridoindole structure. The UV-Vis spectrum, typically recorded in a solvent like ethanol, shows distinct absorption maxima (λmax). For β-carboline alkaloids, the spectra are characterized by multiple bands in the UV region, which are sensitive to the substitution pattern on the aromatic rings. researchgate.net

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for isolating this compound from complex mixtures, such as reaction workups or biological extracts, and for its quantification.

High-Performance Liquid Chromatography (HPLC) with various detection methods

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation and quantification of β-carboline alkaloids. Reversed-phase HPLC, using a C18 column, is commonly employed. hiroshima-u.ac.jpacs.org The separation is achieved by optimizing the mobile phase, which typically consists of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile (B52724). acs.org

Various detection methods can be coupled with HPLC:

UV-Vis/Diode Array Detector (DAD): Allows for the detection and preliminary identification of the compound based on its characteristic UV absorption spectrum. capes.gov.br

Fluorescence Detector: Offers high sensitivity and selectivity for naturally fluorescent compounds like β-carbolines. hiroshima-u.ac.jp

Mass Spectrometry (LC-MS): Provides the highest degree of certainty in identification and is invaluable for analyzing complex samples. The coupling of HPLC with MS or MS/MS allows for the simultaneous separation, identification, and quantification of the target analyte with high precision. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of β-carbolines. However, due to the relatively low volatility of compounds like this compound, derivatization is often required to increase their thermal stability and volatility for gas-phase analysis. nist.gov Common derivatization procedures involve creating more volatile silyl (B83357) or acyl derivatives. The separated components are then identified by their mass spectra. While GC-MS is a standard method for analyzing many alkaloids, specific protocols for the volatile derivatives of this compound are not widely documented, though the technique is applicable to the broader class of tetrahydro-β-carboline-3-carboxylic acids found in food products. nist.gov

Biosynthetic Pathways and Natural Occurrence of Pyrido 3,4 B Indoles As Applicable to 3 Methoxy 9h Pyrido 3,4 B Indole S Structural Class

Identification of Precursors and Enzymatic Machinery in Natural Sources

The biosynthesis of the fundamental pyrido[3,4-b]indole structure originates from the amino acid L-tryptophan. nih.gov The initial step involves the decarboxylation of tryptophan to produce tryptamine (B22526). The subsequent key reaction is a Pictet-Spengler reaction, where tryptamine condenses with an aldehyde or a corresponding keto acid. This reaction is followed by an oxidation step to form the aromatic β-carboline ring system. nih.gov

The enzymatic machinery involved in this pathway includes tryptophan decarboxylase, which converts tryptophan to tryptamine. The condensation and cyclization steps are thought to be mediated by specific enzymes, although spontaneous cyclization can also occur under physiological conditions. The final oxidation to the fully aromatic β-carboline is often catalyzed by oxidoreductases.

While the direct enzymatic O-methylation of the 3-position of a pyrido[3,4-b]indole precursor has not been explicitly characterized, the process of O-methylation is a common modification in the biosynthesis of natural products. nih.gov This reaction is typically catalyzed by O-methyltransferases (OMTs), which transfer a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the substrate. mdpi.com It is plausible that a specific O-methyltransferase is responsible for the methoxylation of a 3-hydroxy-pyrido[3,4-b]indole intermediate to yield 3-methoxy-9H-pyrido[3,4-b]indole. The genes encoding such enzymes would be part of the biosynthetic gene cluster for β-carboline production in the source organism.

Research on related compounds has shown the involvement of cytochrome P-450 enzymes in the hydroxylation of carbolines, which could generate the precursor needed for subsequent methylation. nih.gov Furthermore, studies on the enzymatic O-methylation of catechols and other phenolic compounds provide a model for how such a reaction could occur in the biosynthesis of this compound. nih.govresearchgate.net

Table 1: Key Precursors and Enzymes in Pyrido[3,4-b]indole Biosynthesis

Precursor/EnzymeRole in Biosynthesis
L-TryptophanPrimary amino acid precursor
TryptamineDecarboxylated form of tryptophan, key intermediate
Aldehydes/Keto acidsCondensation partner for tryptamine in the Pictet-Spengler reaction
Tryptophan decarboxylaseEnzyme catalyzing the conversion of tryptophan to tryptamine
O-Methyltransferases (OMTs)Plausible enzyme class for the transfer of a methyl group to a hydroxylated precursor
Cytochrome P-450 monooxygenasesPotential enzymes for the hydroxylation of the β-carboline core

Isolation and Purification from Biological Matrices (e.g., Plants, Microorganisms)

Pyrido[3,4-b]indoles are naturally occurring compounds found in a variety of organisms, including plants, marine sponges, and tunicates. nih.govnih.gov While the specific isolation of this compound is not frequently documented, the general procedures for extracting and purifying β-carboline alkaloids from biological sources are well-established. These methods typically involve solvent extraction followed by chromatographic separation.

The isolation process generally begins with the extraction of the biological material (e.g., dried plant material, sponge tissue) with an organic solvent such as methanol (B129727) or ethanol. The crude extract is then subjected to a series of purification steps. A common technique is acid-base partitioning, where the alkaloids are protonated in an acidic aqueous solution and then deprotonated with a base to be extracted back into an organic solvent, effectively separating them from neutral and acidic compounds.

Further purification is achieved through various chromatographic techniques. Column chromatography using silica (B1680970) gel or Sephadex LH-20 is frequently employed. frontiersin.org The choice of eluting solvents depends on the polarity of the specific β-carboline. A gradient of solvents with increasing polarity, such as a mixture of petroleum ether and ethyl acetate (B1210297) or chloroform (B151607) and methanol, is often used. frontiersin.org

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for the final purification of individual alkaloids. frontiersin.org Reversed-phase columns (e.g., C18) with mobile phases consisting of mixtures of water and acetonitrile (B52724) or methanol, often with the addition of a modifier like formic acid or trifluoroacetic acid, are commonly used to achieve high purity.

The isolation of various indole (B1671886) alkaloids, including β-carbolines, from marine sponges of the genus Spongosorites and deep-sea fungi of the genus Trichoderma highlights the marine environment as a rich source of these compounds. frontiersin.orgnih.gov The specific protocols often involve a combination of the techniques mentioned above to yield pure compounds for structural elucidation and biological testing.

Table 2: General Steps for Isolation and Purification of Pyrido[3,4-b]indoles

StepDescriptionCommon Reagents/Materials
Extraction The biological material is treated with a solvent to dissolve the alkaloids.Methanol, Ethanol
Acid-Base Partitioning The crude extract is partitioned between an acidic aqueous layer and an organic layer to separate alkaloids.Hydrochloric acid, Sodium hydroxide, Dichloromethane (B109758), Ethyl acetate
Column Chromatography The partially purified extract is separated on a column packed with a stationary phase.Silica gel, Sephadex LH-20, Petroleum ether, Ethyl acetate, Chloroform, Methanol
Preparative HPLC Final purification to obtain the pure compound.C18 column, Acetonitrile, Water, Formic acid

Future Research Directions and Unexplored Avenues for 3 Methoxy 9h Pyrido 3,4 B Indole Research

Development of Novel Synthetic Approaches for Enhanced Sustainability and Scalability

While established methods for synthesizing pyrido[3,4-b]indole derivatives exist, there is a growing need for more sustainable and scalable approaches. researchgate.netnih.gov Current synthetic routes, such as the Pictet-Spengler reaction, often rely on harsh conditions and may not be the most environmentally friendly. rug.nl Future research will likely focus on the development of novel synthetic strategies that are not only efficient but also adhere to the principles of green chemistry.

Key areas of exploration include:

Multicomponent Reactions: Innovative one-pot, multicomponent reactions, like the Ugi-4CR followed by acid-catalyzed cyclization, offer a promising avenue for the de novo assembly of the indole (B1671886) core under mild and benign conditions. rug.nlrsc.org These methods utilize readily available starting materials and can significantly reduce waste and energy consumption. rug.nl

Catalyst-Free Methods: Exploring synthetic pathways that eliminate the need for metal catalysts is a significant goal. rsc.org This not only reduces the environmental impact but also simplifies purification processes.

Flow Chemistry: The application of flow chemistry could provide a scalable and continuous manufacturing process for 3-methoxy-9H-pyrido[3,4-b]indole and its derivatives, ensuring higher yields and better process control.

Recent advancements have already demonstrated the feasibility of synthesizing multi-substituted indole-2-carboxamides in a two-step procedure with high yields, highlighting the potential for more sustainable and efficient production of complex indole derivatives. rug.nl

Discovery of Underexplored Biological Targets and Mechanisms of Action

Current research has identified several biological targets for pyrido[3,4-b]indole derivatives, with a significant focus on their anticancer properties. nih.govlongdom.orgresearchgate.netnih.gov Computational modeling and biological evaluations have suggested that these compounds may bind to targets like MDM2, a key negative regulator of the p53 tumor suppressor. nih.govresearchgate.netnih.gov This interaction is thought to interfere with MDM2's suppression of p53, leading to increased levels of p53 and its downstream targets, ultimately inducing cell cycle arrest and apoptosis in cancer cells. nih.gov

However, the full spectrum of biological targets and mechanisms of action for this compound remains largely unexplored. Future research should aim to:

Identify Novel Protein Interactions: Employing techniques such as affinity chromatography and mass spectrometry to identify new protein binding partners of this compound.

Elucidate Signaling Pathways: Investigating the downstream effects of target engagement to map out the signaling pathways modulated by the compound. This could reveal previously unknown mechanisms contributing to its biological activity.

Explore Non-Cancer-Related Targets: While the anticancer potential is significant, investigations into other potential therapeutic areas are warranted. For instance, some β-carboline derivatives have shown activity against parasitic diseases like leishmaniasis and filariasis, suggesting that this compound could have broader applications. smolecule.comnih.gov Another study has shown that a related compound, 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole, is an activator of the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor involved in regulating responses to environmental toxins and in various physiological processes. nih.gov

Integration of Multi-Omics Technologies (e.g., Proteomics, Metabolomics) in Mechanistic Studies

To gain a comprehensive understanding of the cellular response to this compound, the integration of multi-omics technologies is crucial. frontiersin.orgfrontiersin.orgmdpi.comsemanticscholar.orgnih.gov These approaches, which include genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the molecular changes occurring within a biological system upon treatment with the compound. frontiersin.orgnih.gov

Future research integrating multi-omics could involve:

Transcriptomic Analysis: Using RNA sequencing to identify changes in gene expression patterns in response to the compound, providing insights into the affected cellular pathways.

Proteomic Profiling: Employing mass spectrometry-based proteomics to analyze changes in protein expression and post-translational modifications, which can directly reveal the functional consequences of compound treatment.

Metabolomic Studies: Utilizing techniques like nuclear magnetic resonance (NMR) and mass spectrometry to profile changes in the cellular metabolome, offering a snapshot of the metabolic reprogramming induced by the compound.

By combining these datasets, researchers can construct detailed molecular networks and identify key drivers of the observed biological effects, leading to a more complete understanding of the compound's mechanism of action. frontiersin.orgsemanticscholar.org

Design of Targeted Chemical Probes and Molecular Tools

The development of targeted chemical probes and molecular tools derived from the this compound scaffold is a critical step in advancing our understanding of its biological functions. nih.govresearchgate.net These tools can be used to specifically label, visualize, and modulate the activity of its biological targets in living systems.

Future efforts in this area should focus on:

Fluorescent Probes: Synthesizing fluorescently tagged derivatives of this compound to enable real-time imaging of its subcellular localization and interaction with its targets. smolecule.comresearchgate.net Some pyridoindole derivatives have already been shown to possess fluorescent properties that could be harnessed for this purpose. smolecule.comresearchgate.net

Biotinylated or Photo-Affinity Probes: Creating probes with reactive groups that can covalently bind to their targets upon photoactivation, facilitating the identification and isolation of binding partners.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to understand how different functional groups influence its binding affinity and selectivity for its targets. beilstein-journals.orgbeilstein-journals.org This knowledge is essential for designing more potent and specific probes and, ultimately, more effective therapeutic agents.

Exploration of New Therapeutic Areas Based on Pre-clinical Findings

The promising preclinical findings for pyrido[3,4-b]indole derivatives, particularly in the realm of oncology, provide a strong foundation for exploring new therapeutic applications. longdom.orgresearchgate.netnih.gov The demonstrated broad-spectrum anticancer activity against aggressive and difficult-to-treat cancers warrants further investigation and clinical development. longdom.orgresearchgate.netnih.gov

Future research should expand upon these initial findings by:

Investigating Efficacy in Diverse Cancer Models: Testing the efficacy of this compound and its optimized derivatives in a wider range of preclinical cancer models, including patient-derived xenografts and organoids, to better predict clinical outcomes.

Exploring Combination Therapies: Evaluating the potential of combining this compound with existing chemotherapeutic agents or targeted therapies to enhance efficacy and overcome drug resistance.

Investigating Other Disease Areas: Based on the identified biological targets and mechanisms of action, exploring the potential of this compound in other disease contexts, such as neurodegenerative disorders, inflammatory diseases, and infectious diseases.

The table below summarizes the preclinical anticancer activity of a novel series of pyrido[3,4-b]indoles, providing a glimpse into the potential of this class of compounds.

Cell LineCancer TypeIC50 (nM)
Breast Cancer CellsBreast Cancer80
Colon Cancer CellsColon Cancer130
Melanoma CellsMelanoma130
Pancreatic Cancer CellsPancreatic Cancer200
Data from studies on novel pyrido[3,4-b]indole derivatives. nih.govresearchgate.netnih.gov

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of 3-methoxy-9H-pyrido[3,4-b]indole using spectroscopic techniques?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic analyses:

  • 1H NMR : Compare chemical shifts (e.g., δ 11.63 for the NH proton, δ 2.78 for methyl groups) and coupling constants with literature data .
  • 13C NMR : Verify aromatic carbons (δ 115.2–138.4 ppm) and substituent-specific signals .
  • IR Spectroscopy : Identify functional groups like C=N (1620 cm⁻¹) or methoxy C-O stretches .
  • Mass Spectrometry (LC-MS) : Confirm molecular ion peaks (e.g., m/z = 351 [M+H]+) and fragmentation patterns .
  • X-ray Crystallography : Resolve ambiguities by analyzing crystal structures, particularly for regiochemical assignments .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Keep in a ventilated area away from oxidizers, in sealed containers at room temperature .
  • Decomposition Risks : Avoid high temperatures (>201°C) to prevent toxic gas release (e.g., NOx, CO) .
  • Personal Protective Equipment (PPE) : Use gloves, lab coats, and safety goggles. Employ fume hoods during synthesis .
  • Emergency Measures : For exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation .

Q. What are the foundational synthetic routes for this compound?

  • Methodological Answer :

  • Pd-Catalyzed Amidation/Cyclization : Use palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos to couple indole precursors with methoxy-substituted pyridines .
  • Nitration Followed by Methoxylation : Nitrate 9H-pyrido[3,4-b]indole (HNO₃/H₂SO₄), then substitute nitro groups with methoxy via nucleophilic aromatic substitution .
  • Purification : Column chromatography (e.g., silica gel, Pet. ether/EtOAC gradients) isolates products with >95% purity .

Advanced Research Questions

Q. How can contradictions in NMR data for pyridoindole derivatives be resolved during structural elucidation?

  • Methodological Answer :

  • Variable Temperature NMR : Resolve dynamic effects (e.g., tautomerism) by analyzing spectra at different temperatures .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating 1H-1H and 1H-13C couplings .
  • Isotopic Labeling : Introduce deuterium at exchangeable protons (e.g., NH) to simplify spectra .
  • Computational Modeling : Compare experimental shifts with DFT-calculated NMR parameters .

Q. What factors influence the regioselectivity of electrophilic substitution reactions in this compound derivatives?

  • Methodological Answer :

  • Electronic Effects : Methoxy groups direct electrophiles to electron-rich positions (e.g., C-6 via resonance) .
  • Steric Hindrance : Bulky substituents at C-1 or C-3 block reactivity at adjacent sites .
  • Catalytic Systems : Use Lewis acids (e.g., FeCl₃) to modulate reactivity in nitration or halogenation .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance electrophile activation for meta-substitution .

Q. What strategies optimize the Pd-catalyzed synthesis of pyridoindole derivatives?

  • Methodological Answer :

  • Ligand Screening : Test bidentate ligands (e.g., dppf) to improve catalytic efficiency and reduce side reactions .
  • Substrate Preactivation : Convert amines to trifluoroborate salts for smoother cross-coupling .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 12h to 2h) and improve yields .
  • In Situ Monitoring : Use TLC or LC-MS to track intermediates and adjust reaction conditions dynamically .

Q. How can researchers evaluate the biological activity of this compound derivatives?

  • Methodological Answer :

  • In Vitro Assays : Screen for kinase inhibition (e.g., CDK2) using fluorescence polarization assays .
  • Molecular Docking : Model interactions with targets like DNA topoisomerases or serotonin receptors .
  • ADMET Profiling : Assess solubility (LogP), metabolic stability (CYP450 assays), and toxicity (MTT assays) .
  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., nitro, trifluoromethyl) to identify pharmacophores .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.